molecular formula C11H9NO3S B12863489 3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid

3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid

Cat. No.: B12863489
M. Wt: 235.26 g/mol
InChI Key: OVLMZWZJQQBFAQ-AATRIKPKSA-N
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Description

3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid is an organic compound with the molecular formula C11H9NO3S It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid typically involves the reaction of 2-aminothiophenol with chloroacetic acid to form benzo[d]oxazole-2-thiol. This intermediate is then subjected to further reactions to introduce the acrylic acid moiety. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The hydrogen atoms on the benzoxazole ring can be substituted with different functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated acids.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways. For example, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress-related pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound, which lacks the acrylic acid and methylthio groups.

    2-(Methylthio)benzoxazole: Similar structure but without the acrylic acid moiety.

    7-(Acryloyloxy)benzoxazole: Contains the acrylic acid moiety but lacks the methylthio group.

Uniqueness

3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid is unique due to the presence of both the methylthio and acrylic acid groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H9NO3S

Molecular Weight

235.26 g/mol

IUPAC Name

(E)-3-(2-methylsulfanyl-1,3-benzoxazol-7-yl)prop-2-enoic acid

InChI

InChI=1S/C11H9NO3S/c1-16-11-12-8-4-2-3-7(10(8)15-11)5-6-9(13)14/h2-6H,1H3,(H,13,14)/b6-5+

InChI Key

OVLMZWZJQQBFAQ-AATRIKPKSA-N

Isomeric SMILES

CSC1=NC2=CC=CC(=C2O1)/C=C/C(=O)O

Canonical SMILES

CSC1=NC2=CC=CC(=C2O1)C=CC(=O)O

Origin of Product

United States

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